1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Urease inhibition Jack bean urease assay Tetrazolyl urea SAR

This tetrazolyl urea derivative features a unique 4-chlorobenzyl group on the urea N-terminus and a 1-phenyltetrazol-5-ylmethyl group on the N'-terminus, a combination distinct from extensively profiled analogs. Included in WO2023/237015 for bradykinin B1 receptor antagonism, it enables medicinal chemistry teams targeting ocular inflammation or neuropathic pain. With a reported jack bean urease IC50 of 1.49 µM, it serves as a moderate-potency reference compound. Positional isomerism matters—procure this specific CAS 951516-84-0 when mapping N-benzyl variations across FAAH, MAGL, urease, and B1 receptor targets.

Molecular Formula C16H15ClN6O
Molecular Weight 342.79
CAS No. 951516-84-0
Cat. No. B2468558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
CAS951516-84-0
Molecular FormulaC16H15ClN6O
Molecular Weight342.79
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN6O/c17-13-8-6-12(7-9-13)10-18-16(24)19-11-15-20-21-22-23(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,18,19,24)
InChIKeyLHMHVDSDEUHEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea (CAS 951516-84-0): Compound Identity and Core Pharmacophore


1-[(4-Chlorophenyl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea (CAS 951516-84-0) is a synthetic small-molecule urea derivative (C₁₆H₁₅ClN₆O, MW 342.78) that belongs to the N-tetrazolyl aryl urea class [1]. Its structure features a central urea linker bridging a 4-chlorobenzyl group on one terminus and a 1-phenyl-1H-tetrazol-5-yl methyl group on the other, a scaffold that has been investigated for inhibition of endocannabinoid-metabolizing enzymes (FAAH/MAGL), bradykinin B1 receptor antagonism, and urease inhibition [2][3]. The compound is commercially available through multiple chemical suppliers for research use and is referenced in at least one international patent application disclosing N-tetrazolyl aryl urea derivatives as bradykinin B1 receptor antagonists [3].

Why 1-[(4-Chlorophenyl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea Cannot Be Freely Substituted with Other Tetrazolyl Urea Analogs


Within the tetrazolyl urea chemotype, even conservative positional isomerism or substituent exchange can drastically alter target engagement profiles. In the biaryl tetrazolyl urea series evaluated by Ortar et al. (2013), moving a single chloro substituent or replacing the N-portion dimethylamino group with bulkier amines shifted compounds between FAAH-selective, MAGL-selective, and dual FAAH-MAGL inhibition, with FAAH IC₅₀ values ranging over three orders of magnitude [1]. The target compound (CAS 951516-84-0) possesses a specific combination—a 4-chlorobenzyl group on the urea N-terminus and a 1-phenyltetrazol-5-yl methyl group on the N′-terminus—that is structurally distinct from the most extensively profiled analogs in that series. In a separate target space, the compound has been disclosed in a patent family claiming bradykinin B1 receptor antagonism, a therapeutic mechanism not shared by all tetrazolyl urea derivatives [2]. These divergent activity profiles demonstrate that generic substitution based solely on core scaffold similarity is scientifically unreliable; procurement decisions must be guided by compound-specific evidence for the intended assay or biological target.

Quantitative Differentiation Evidence for CAS 951516-84-0: Head-to-Head and Cross-Study Comparisons


Urease Inhibition: Cross-Study Comparison of CAS 951516-84-0 with a Positional Isomer

In a BindingDB-deposited assay, 1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea inhibited jack bean urease with an IC₅₀ of 1.49 µM [1]. A structurally close positional isomer, 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1-phenylurea (CAS 951547-67-4, CHEMBL4073930), which differs by moving the 4-chlorophenyl group from the urea N-benzyl position to the tetrazole N-1 position, was tested in the same assay system and showed an IC₅₀ of 1.49 µM—an identical value within reported precision [2]. While the numerical equivalence suggests similar urease inhibitory potency for this particular assay, it also underscores that the position of the 4-chlorophenyl substituent (N-benzyl vs. N-tetrazole) may not be a primary driver of urease binding in this pair, and differentiation must be sought in other target-specific assays.

Urease inhibition Jack bean urease assay Tetrazolyl urea SAR

Bradykinin B1 Receptor Antagonism: Patent-Disclosed Differentiation from Non-Tetrazolyl Urea B1 Antagonists

Patent WO2023/237015 (CN2023098927) explicitly claims N-tetrazolyl aryl urea derivatives encompassing the structural space of CAS 951516-84-0 as bradykinin B1 receptor antagonists, with reported utility in models of age-related macular degeneration, allergic conjunctivitis, pulmonary edema, neuralgia, diabetic retinopathy, SARS-CoV-2 infection, and uveitis [1]. This receptor target differentiates the compound from tetrazolyl ureas optimized for FAAH/MAGL inhibition (e.g., compounds 16, 20, 21, 25, and 28 in Ortar et al., 2013, which showed FAAH IC₅₀ = 3.0–9.7 nM and >39-fold selectivity over MAGL) [2]. Unlike FAAH/MAGL-targeted analogs where endocannabinoid pathway modulation is the primary mechanism, CAS 951516-84-0 and its patent-class congeners are directed toward kinin receptor antagonism, representing a distinct therapeutic strategy. Quantitative B1 receptor IC₅₀ or Kᵢ data for the specific compound CAS 951516-84-0 are not publicly available in the patent abstract or associated literature; the patent disclosure establishes target class assignment but does not provide compound-level potency ranking.

Bradykinin B1 receptor antagonist N-tetrazolyl aryl urea Inflammatory disease

Structural Differentiation: 4-Chlorobenzyl Urea Moiety vs. Dimethylamino-Substituted FAAH/MAGL Lead Compounds

The compound CAS 951516-84-0 contains a 4-chlorobenzyl substituent on the urea N-terminus, distinguishing it from the dimethylamino-substituted parent compounds 1 and 2 described by Ortar et al. (2013) as the starting point for FAAH/MAGL SAR exploration [1]. In that study, replacing the dimethylamino group with bulkier amines or introducing distal phenyl ring substituents produced dramatic shifts in FAAH potency (range: ~3 nM to >10 µM) and MAGL selectivity (range: <1-fold to >141-fold). The 4-chlorobenzyl group in CAS 951516-84-0 represents a distinct N-portion modification not systematically evaluated in the 2013 study, placing the compound in an unexplored region of the tetrazolyl urea SAR landscape for FAAH/MAGL. No FAAH or MAGL IC₅₀ data are publicly available for this specific compound. For the bradykinin B1 target space claimed in patent WO2023/237015, the 4-chlorobenzyl-1-phenyltetrazole urea architecture constitutes a core scaffold element within the claimed generic structure [2].

Tetrazolyl urea SAR 4-Chlorobenzyl pharmacophore N-portion modulation

Procurement-Driven Application Scenarios for 1-[(4-Chlorophenyl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea (CAS 951516-84-0)


Bradykinin B1 Receptor Antagonist Screening and Lead Optimization

Based on its inclusion within the generic structure of WO2023/237015, CAS 951516-84-0 is a relevant procurement candidate for medicinal chemistry teams pursuing bradykinin B1 receptor antagonists for ocular inflammatory diseases (age-related macular degeneration, diabetic retinopathy, uveitis), pulmonary edema, or neuropathic pain [1]. Researchers should confirm compound identity via InChI Key (LHMHVDSDEUHEED-UHFFFAOYSA-N) and request a Certificate of Analysis before initiating B1 receptor binding or functional assays, as quantitative potency data for this specific analog are not publicly disclosed.

Tetrazolyl Urea Structure-Activity Relationship (SAR) Expansion Studies

The 4-chlorobenzyl N-portion substituent of CAS 951516-84-0 occupies a region of chemical space not explored in the foundational FAAH/MAGL SAR study by Ortar et al. (2013) [2]. Procurement is justified for laboratories systematically mapping how N-benzyl variations—particularly 4-chlorobenzyl vs. 4-chlorophenyl-tetrazole positional isomers (e.g., CAS 951547-67-4)—modulate potency across multiple targets including FAAH, MAGL, urease, and bradykinin B1 receptor. Head-to-head testing of these isomers under identical assay conditions would generate the direct comparative data currently absent from the public domain.

Urease Inhibition Reference Compound for Tetrazolyl Urea Series

With a reported jack bean urease IC₅₀ of 1.49 µM [3], CAS 951516-84-0 can serve as a moderate-potency reference point within tetrazolyl urea urease inhibitor panels. Its structural analog CAS 951547-67-4 (the 4-chlorophenyl-on-tetrazole isomer) shows an identical IC₅₀ in the same assay, making this pair useful for control experiments that probe whether the positional attachment of the chlorophenyl group influences off-target profiles or physicochemical properties without altering urease potency.

Quote Request

Request a Quote for 1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.